Cas no 1049436-54-5 (3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide)

3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide
- AKOS024504080
- 1049436-54-5
- F5264-0029
- 3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide
- VU0639887-1
-
- インチ: 1S/C23H25ClN4O2/c1-17-21(22(26-30-17)19-9-5-6-10-20(19)24)23(29)25-11-12-27-13-15-28(16-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,25,29)
- InChIKey: GRFDDUOBNDGLEM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NCCN1CCN(C2C=CC=CC=2)CC1)=O
計算された属性
- 精确分子量: 424.1666037g/mol
- 同位素质量: 424.1666037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 61.6Ų
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5264-0029-5mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-25mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-10mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-5μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-10μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-1mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-3mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-30mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-15mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5264-0029-20μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 20μmol |
$79.0 | 2023-09-10 |
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamideに関する追加情報
Introduction to 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide (CAS No. 1049436-54-5)
The compound 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide, identified by its CAS number 1049436-54-5, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The structural composition of this compound includes a 1,2-oxazole core, which is a well-documented scaffold in drug discovery, known for its ability to modulate various biological pathways. The presence of a 4-phenylpiperazine moiety further enhances its pharmacological relevance, as this group is frequently associated with central nervous system (CNS) activities and other therapeutic applications.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating oxazole and piperazine rings. These structures are favored for their versatility in binding to biological targets and their capacity to exhibit a wide range of pharmacological effects. The specific arrangement of substituents in 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide contributes to its unique chemical profile, making it a promising candidate for further investigation. The 2-chlorophenyl substituent and the methyl group at the 5-position of the oxazole ring are strategically positioned to interact with biological targets in a manner that could elicit therapeutic benefits.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. The compound 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide exemplifies this principle, as its design is likely based on extensive computational modeling and empirical data from related compounds. The integration of computational methods such as molecular docking and quantum mechanical calculations has enabled researchers to predict the binding affinity and potential interactions of this molecule with biological receptors. These predictions are crucial for guiding experimental efforts and optimizing the compound's pharmacological properties.
The 4-phenylpiperazine moiety in this compound is particularly noteworthy, as it is a common pharmacophore in drugs targeting neurological disorders. Phenylpiperazine derivatives have been investigated for their potential in treating conditions such as depression, schizophrenia, and anxiety disorders. The presence of this group in 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide suggests that it may exhibit similar CNS effects or even novel mechanisms of action. Further studies are warranted to explore these possibilities and to determine whether this compound can serve as a lead molecule for the development of new therapeutic agents.
Recent advancements in synthetic chemistry have also played a pivotal role in the accessibility of complex molecules like 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-y)ethylidene]-1,2-dihydroxybenzene (CAS No. 1049436). Techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have streamlined the synthesis of heterocyclic compounds, allowing for more efficient production and modification of these molecules. These innovations have made it feasible to explore more intricate structures and to optimize synthetic routes for large-scale production. The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[N-(4-bromobenzoyl)piperazin-l]-ethanone (CAS No. 1049436) serves as an example of how modern synthetic methodologies can be applied to complex drug candidates.
In addition to its structural complexity, this compound has been subject to preliminary biological evaluations that highlight its potential therapeutic applications. While detailed preclinical data is still limited, initial studies suggest that it may possess properties relevant to several disease areas. For instance, the oxazole ring is known to interact with enzymes and receptors involved in inflammation and pain modulation. The combination of this scaffold with the phenylpiperazine group could potentially lead to dual-action mechanisms, offering advantages over single-target therapies.
The development of new drugs is often a multi-step process that involves extensive screening and optimization before reaching clinical trials. Computational tools play a critical role at each stage, from virtual screening to predicting metabolic stability and drug-likeness parameters. For compounds like 3-(chlorobenzoyl)-N-[isopropylethoxyamino]-N'-[[(methylamino)methylene]amino]benzamide (CAS No 1049436), these tools help identify promising candidates while minimizing costs associated with experimental trials. By leveraging computational models early in the discovery process, researchers can prioritize molecules that are most likely to succeed in later stages.
The chemical properties of 3-(2-chlorophenyl)-5-methyl-N-[N-(4-bromobenzoyl)piperazin-l]-ethanone (CAS No 1049436) also make it an interesting subject for further investigation into drug metabolism and transport mechanisms. Understanding how a molecule is processed by the body is essential for determining its efficacy and safety profile. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed characterization of these processes at an atomic level. Such insights can guide modifications aimed at improving bioavailability or reducing toxic side effects.
As research continues into novel therapeutic agents,3-(chlorobenzoyl)-N-[isopropylethoxyamino]-N'-[[(methylamino)methylene]amino]benzamide (CAS No 1049436) represents one example among many where structural complexity meets functional potential. Its design reflects current trends toward multitarget engagement strategies—a hallmark of modern drug discovery efforts aimed at addressing complex diseases more effectively than traditional single-agent therapies might allow alone.
1049436-54-5 (3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide) Related Products
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)
- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 1572-52-7(2-Methylenepentanedinitrile)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)




